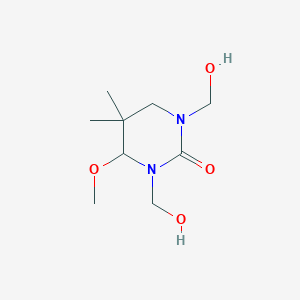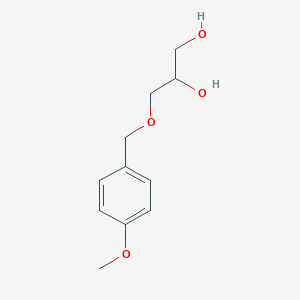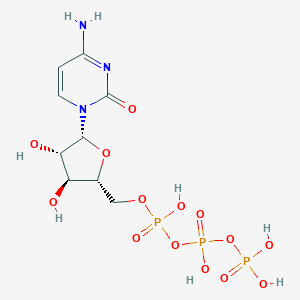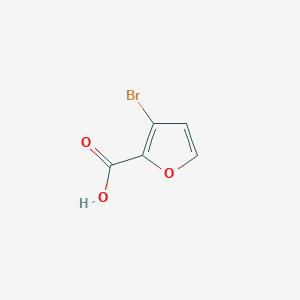
Ácido 3-bromofurano-2-carboxílico
Descripción general
Descripción
3-Bromofuran-2-carboxylic acid is an organic compound with the molecular formula C5H3BrO3. It is a derivative of furan, a five-membered aromatic ring containing one oxygen atom. The bromine atom is attached to the third carbon of the furan ring, and the carboxylic acid group is attached to the second carbon. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
3-Bromofuran-2-carboxylic acid is used in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and receptor agonists.
Medicine: It is an intermediate in the synthesis of drugs targeting cognitive disorders and other neurological conditions.
Industry: It is used in the production of fine chemicals and specialty materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-bromofuran-2-carboxylic acid involves the oxidation of 3-bromofuran-2-carbaldehyde. The reaction is typically carried out in the presence of sodium chlorite and sodium dihydrogen phosphate in a mixture of water and tert-butanol at room temperature. The reaction mixture is then acidified with hydrochloric acid and extracted with ethyl acetate. The product is purified by recrystallization from a hexane/ethyl acetate mixture .
Industrial Production Methods: Industrial production methods for 3-bromofuran-2-carboxylic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromofuran-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation Reactions: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in aprotic solvents.
Major Products:
- Substitution reactions yield various substituted furans.
- Oxidation reactions produce furan-2,5-dicarboxylic acid.
- Reduction reactions yield furan-2-carboxaldehyde or furan-2-methanol .
Mecanismo De Acción
The mechanism of action of 3-bromofuran-2-carboxylic acid depends on its specific application. In medicinal chemistry, it acts as an intermediate in the synthesis of compounds that target specific molecular pathways. For example, it is used in the synthesis of selective α4β2 nicotinic acetylcholine receptor agonists, which are used to treat cognitive disorders. The compound interacts with the receptor, modulating its activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
2-Bromofuran-3-carboxylic acid: Similar structure but with the bromine and carboxylic acid groups swapped.
5-Bromofuran-2-carboxylic acid: Bromine atom is attached to the fifth carbon instead of the third.
3-Bromo-2-methylfuran: Methyl group replaces the carboxylic acid group.
Uniqueness: 3-Bromofuran-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it a valuable intermediate in the synthesis of various biologically active compounds .
Propiedades
IUPAC Name |
3-bromofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrO3/c6-3-1-2-9-4(3)5(7)8/h1-2H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBGSJZFBUOJNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




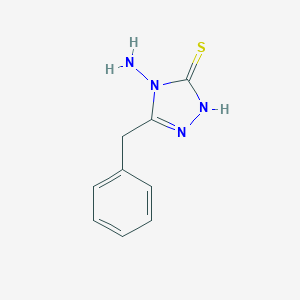
![1,3-Dioxolane, 2,2-dimethyl-4-[(tetradecyloxy)methyl]-](/img/structure/B83249.png)
